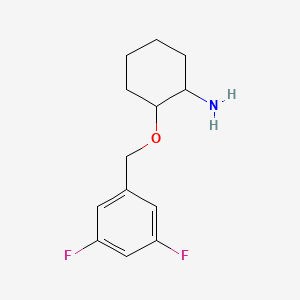
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with an amine group and a 3,5-difluorobenzyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,5-difluorobenzyl alcohol.
Formation of Ether: The 3,5-difluorobenzyl alcohol is reacted with cyclohexanone under acidic or basic conditions to form the ether linkage.
Reduction: The resulting intermediate is then reduced to form the cyclohexanol derivative.
Amination: Finally, the hydroxyl group is converted to an amine group using reagents such as ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions may yield various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine: A stereoisomer with potentially different biological activity.
(1S,2S)-2-((3,5-Dichlorobenzyl)oxy)cyclohexanamine: A similar compound with chlorine substituents instead of fluorine.
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17F2NO |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2NO/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16/h5-7,12-13H,1-4,8,16H2 |
InChI-Schlüssel |
ZELWUQLZFVBFDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)N)OCC2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















